molecular formula C11H19N3O B15414126 1-L-Isoleucylpyrrolidine-2-carbonitrile CAS No. 327623-45-0

1-L-Isoleucylpyrrolidine-2-carbonitrile

Katalognummer: B15414126
CAS-Nummer: 327623-45-0
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: MWPYFGLASMUYAV-SMILAEQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-L-Isoleucylpyrrolidine-2-carbonitrile (CAS 327623-45-0) is a synthetic compound of significant interest in medicinal chemistry, particularly in the research and development of therapeutic agents for type 2 diabetes . It features a pyrrolidine ring substituted with an L-isoleucine residue and a nitrile group at the 2-position . This structural configuration, specifically the electron-withdrawing nitrile group and the conformational rigidity of the pyrrolidine ring, is known to contribute to enhanced metabolic stability and improved bioavailability, making it a valuable scaffold in drug discovery . This compound and its close analogs, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, are key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . DPP-IV is a major target for the treatment of type 2 diabetes, and inhibitors of this enzyme work by prolonging the activity of incretin hormones, which help to lower blood glucose levels . Research into pyrrolidine-2-carbonitrile derivatives has demonstrated potent DPP-IV inhibitory activity, with some compounds showing promising efficacy in pre-clinical oral glucose tolerance tests . The compound is supplied with a Certificate of Analysis and is intended for research applications only, including investigative studies on enzyme inhibition, metabolic pathways, and the synthesis of novel bioactive molecules . It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostics or therapies .

Eigenschaften

CAS-Nummer

327623-45-0

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C11H19N3O/c1-3-8(2)10(13)11(15)14-6-4-5-9(14)7-12/h8-10H,3-6,13H2,1-2H3/t8-,9?,10-/m0/s1

InChI-Schlüssel

MWPYFGLASMUYAV-SMILAEQMSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N1CCCC1C#N)N

Kanonische SMILES

CCC(C)C(C(=O)N1CCCC1C#N)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

(a) 1-[1-(Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile (Patent Compound)

  • Structure : Features a benzoyl group and a second pyrrolidine-2-carbonitrile moiety.
  • Synthesis : Derived via coupling reactions using activated carbonyl intermediates (e.g., 1,1'-carbonyldiimidazole) in DMF, similar to methods in for indolizine derivatives .

(b) (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

  • Structure : Contains a chloroacetyl substituent on the pyrrolidine ring.
  • Synthesis : Prepared via N-acylation of L-proline with chloroacetyl chloride in THF, achieving 81% yield. Key intermediate for DPP-IV inhibitors like Saxagliptin .
  • Key Data :
    • Melting point: 108–110.9°C
    • Optical rotation: [α]D²⁵ = −106.2° (CHCl₃)
    • IR: Strong absorption at 1723 cm⁻¹ (C=O stretch) .

(c) 1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) and Piperidine (193)

  • Structure : Indolizine fused with pyrrolidine/piperidine.
  • Synthesis : React indolizine-2-carboxylic acid with pyrrolidine or piperidine using 1,1'-carbonyldiimidazole in DMF.
  • Key Data :
    • Compound 192 : 80% yield, m.p. 104–105°C.
    • Compound 193 : 70% yield, m.p. 139–141°C .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Yield Melting Point Key Functional Groups Application
1-L-Isoleucylpyrrolidine-2-carbonitrile* C₁₄H₂₄N₃O₂ N/A N/A Nitrile, L-isoleucine, pyrrolidine Hypothetical: Metabolic stability enhancer
1-[1-(Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile C₁₇H₂₀N₃O₂ Not reported Not reported Benzoyl, nitrile, pyrrolidine Cognitive disorders
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile C₇H₁₀ClNO₃ 81% 108–110.9°C Chloroacetyl, nitrile DPP-IV inhibitors
1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) C₁₆H₁₆N₂O 80% 104–105°C Indolizine, pyrrolidine Not specified

Notes:

  • The nitrile group in all compounds enhances metabolic resistance by reducing susceptibility to enzymatic hydrolysis.
  • Chloroacetyl and benzoyl substituents influence solubility and target binding; the former is critical for DPP-IV inhibition, while the latter may enhance blood-brain barrier penetration .

Reaction Conditions and Efficiency

  • Solvent Systems : THF (for chloroacetyl derivatives) vs. DMF (for indolizine and benzoyl derivatives). DMF offers high polarity for carbonyl activation but requires longer reaction times .
  • Catalysts : 1,1'-Carbonyldiimidazole (CDI) is preferred for amide bond formation in DMF, whereas chloroacetyl chloride directly acylates proline in THF .
  • Yields : Ranged from 70% (piperidine derivative) to 81% (chloroacetyl compound), reflecting steric and electronic effects of substituents .

Research Findings and Implications

  • DPP-IV Inhibitors : (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile’s stereochemistry and nitrile group are critical for binding to the enzyme’s active site, as shown in preclinical studies .
  • Cognitive Therapeutics : The benzoyl-pyrrolidine derivative’s patent emphasizes substituent flexibility for optimizing brain bioavailability .
  • Structural Insights : X-ray crystallography of spiro[indoline-3,2-pyrrolidine] derivatives (e.g., –9) reveals conformational preferences that could guide the design of 1-L-Isoleucylpyrrolidine-2-carbonitrile analogs .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-L-Isoleucylpyrrolidine-2-carbonitrile, and how do they influence its reactivity in synthetic pathways?

  • Answer : The compound contains a pyrrolidine ring with a cyano group at the 2-position and an L-isoleucyl substituent. The stereochemistry (S-configuration at C2) and the electron-withdrawing cyano group enhance nucleophilic reactivity at the carbonyl carbon, enabling peptide coupling or acyl transfer reactions . X-ray crystallography studies of analogous pyrrolidine-carbonitriles (e.g., 300-[(1H-Indol-3-yl)carbonyl]-100 O-methyl-2-oxo-400-(thiophen-2-yl)spiro[indoline-3,2-pyrrolidine]-300-carbonitrile) confirm rigid spatial arrangements that stabilize transition states in catalytic processes .

Q. What synthetic routes are validated for preparing 1-L-Isoleucylpyrrolidine-2-carbonitrile, and what are their yield optimization strategies?

  • Answer : Acylation of L-proline derivatives followed by cyanide substitution is a common approach. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile—a structurally related intermediate—is synthesized via N-acylation of L-proline with chloroacetyl chloride under anhydrous conditions (yield: 68–75%). Optimizing reaction temperature (0–5°C) and using Hünig’s base (DIPEA) minimizes racemization .

Q. How is the purity of 1-L-Isoleucylpyrrolidine-2-carbonitrile assessed in academic research?

  • Answer : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) is standard. For chiral purity, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention time consistency validated against reference standards . Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 318.3 for C₁₅H₂₃N₃O₂) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 1-L-Isoleucylpyrrolidine-2-carbonitrile derivatives with improved bioactivity?

  • Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. For example, a study on DPP-IV inhibitors used this method to identify optimal conditions: 25°C, 5 mol% Pd(OAc)₂, and THF, achieving 92% yield and >99% enantiomeric excess (ee) . Contour plots and ANOVA analysis prioritize factors affecting stereoselectivity.

Q. What analytical techniques resolve contradictions in reported bioactivity data for pyrrolidine-carbonitrile analogs?

  • Answer : Discrepancies in IC₅₀ values (e.g., DPP-IV inhibition) often arise from assay variability. Standardizing protocols (e.g., fluorescence-based vs. chromogenic substrates) and using recombinant enzymes (vs. tissue extracts) improves reproducibility. For example, Villhauer et al. (2002) validated fluorometric assays with 7-amino-4-methylcoumarin substrates, reducing variability to <5% .

Q. What computational methods predict the binding affinity of 1-L-Isoleucylpyrrolidine-2-carbonitrile to enzymatic targets like DPP-IV?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The cyano group forms hydrogen bonds with catalytic residues (e.g., Arg125 and Tyr547 in DPP-IV), while the L-isoleucyl moiety stabilizes hydrophobic pockets. Free energy perturbation (FEP) calculations refine ΔGbinding estimates (±0.5 kcal/mol accuracy) .

Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) impact the metabolic stability of this compound?

  • Answer : Fluorination at the pyrrolidine ring (e.g., 4,4-difluoro analogs) reduces CYP450-mediated oxidation, extending half-life (t₁/₂) from 2.1 to 8.7 hours in microsomal assays. Introducing thiophene (vs. phenyl) enhances π-stacking in active sites but increases susceptibility to sulfotransferase-mediated conjugation .

Tables for Key Data

Property Value Method Reference
Molecular formulaC₁₅H₂₃N₃O₂HRMS, X-ray diffraction
Chiral purity (ee)>99%Chiral HPLC
DPP-IV inhibition (IC₅₀)12 nM ± 1.5 (fluorometric assay)Enzyme kinetics
Metabolic stability (t₁/₂)8.7 hours (human liver microsomes)LC-MS/MS

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.